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Introduction
GSK343 is a potent and highly selective small molecule inhibitor of the Enhancer of Zeste

Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[5] As

a competitive inhibitor of S-adenosyl-L-methionine (SAM), the universal methyl donor, GSK343

effectively blocks the methyltransferase activity of EZH2. This action leads to a reduction in

histone H3 lysine 27 trimethylation (H3K27me3), an epigenetic modification that is a hallmark

of gene silencing. The dysregulation of H3K27me3 is implicated in the pathogenesis of various

cancers, making EZH2 a compelling therapeutic target.[1] This technical guide provides a

comprehensive overview of the core characteristics, properties, and experimental applications

of GSK343.

Core Properties and Mechanism of Action
GSK343 is a cell-permeable compound that demonstrates robust activity in both biochemical

and cellular assays. Its primary mechanism of action is the competitive inhibition of the SAM

binding site on EZH2, thereby preventing the transfer of a methyl group to its histone substrate.
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This leads to a global decrease in H3K27me3 levels, resulting in the derepression of PRC2

target genes.

Key Features:

High Potency: GSK343 exhibits a low nanomolar half-maximal inhibitory concentration

(IC50) in cell-free assays.[2][4]

High Selectivity: It displays significant selectivity for EZH2 over its homolog EZH1 and a wide

range of other histone methyltransferases.[1][2][5]

Cellular Activity: The compound effectively reduces H3K27me3 levels in various cancer cell

lines.[1][5]

Biological Effects: Inhibition of EZH2 by GSK343 has been shown to induce apoptosis,

autophagy, and cell cycle arrest, and to suppress cell proliferation, migration, and invasion in

numerous cancer models.[2][6][7][8]
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Caption: Mechanism of EZH2 Inhibition by GSK343.

Quantitative Data Summary
The potency and selectivity of GSK343 have been quantified across various biochemical and

cellular assays.
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Target Assay Type IC50 Reference

EZH2 Cell-free 4 nM [2][4][9]

EZH1 Cell-free 240 nM [2]

H3K27 Trimethylation HCC1806 cells 174 nM [1][2]

Cell Line Cancer Type Assay Type IC50 Time Point Reference

LNCaP
Prostate

Cancer
Proliferation 2.9 µM Not Specified [2]

U87 Glioblastoma Viability 4.06 µM 24 h [10]

U87 Glioblastoma Viability 4.68 µM 48 h [10]

AsPC-1
Pancreatic

Cancer
Viability

12.71±0.41

µmol/l
48 h [6]

PANC-1
Pancreatic

Cancer
Viability

12.04±1.10

µmol/l
48 h [6]

U87 and

LN229
Glioma Viability ~5 µM Not Specified [8]

Biological Effects and Therapeutic Potential
Oncological Applications
GSK343 has demonstrated significant anti-cancer effects across a spectrum of malignancies

by inhibiting cell proliferation, migration, and invasion, while promoting apoptosis and

autophagy.

Glioblastoma: In glioblastoma cell lines, GSK343 reduces cell viability in a concentration-

dependent manner.[10][11] It also suppresses cancer stem-like phenotypes and reverses the

mesenchymal transition in glioma cells.[8][12]

Breast and Prostate Cancer: The compound potently inhibits the proliferation of breast and

prostate cancer cells.[2]
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Ovarian Cancer: GSK343 significantly suppresses the growth and invasion of epithelial

ovarian cancer cells, particularly in 3D culture models that mimic the tumor

microenvironment.[2][3]

Pancreatic Cancer: It inhibits cell viability, suppresses proliferation, promotes apoptosis, and

induces autophagy in pancreatic cancer cells.[6]

Oral Squamous Cell Carcinoma (OSCC): GSK343 reduces the viability of OSCC cells.[13]

Bladder Cancer: GSK343 has been shown to overcome acquired cisplatin resistance in

bladder cancer cells by inhibiting EZH2-mediated H3K27me3.[7]

Beyond Cancer: Emerging Therapeutic Areas
Sepsis-induced Intestinal Disorders: In vivo studies have shown that GSK343 can protect the

intestine against sepsis-induced injury by reducing inflammation, repressing cell apoptosis,

and promoting the expression of tight junction proteins.[14]

Neurodegenerative Diseases: There is emerging evidence suggesting a neuroprotective role

for GSK343. In a model of Parkinson's disease, it was shown to improve behavioral deficits

and attenuate the neuroinflammatory state.[15]

Downstream Signaling Pathway Modulation
The therapeutic effects of GSK343 are mediated through its influence on various downstream

signaling pathways.

AKT/mTOR Pathway: In pancreatic cancer cells, GSK343 has been shown to induce

autophagy by downregulating the AKT/mTOR signaling pathway.[6]

Wnt/β-Catenin Pathway: The progression of oral cancer has been linked to the activation of

the Wnt/β-catenin signaling pathway by EZH2. Inhibition of EZH2 by GSK343 can modulate

this pathway.[13]

NF-κB Pathway: GSK343 has been found to inhibit the activation of both canonical and non-

canonical NF-κB pathways, which contributes to its anti-inflammatory and anti-cancer effects.

[7]
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p38 MAP Kinase Pathway: EZH2 can regulate the levels of phosphorylated p38, a key

regulator of cell migration and metastasis. Inhibition of EZH2 can lead to decreased p38

signaling.[16][17]
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Caption: Downstream Signaling Effects of GSK343.

Experimental Protocols
In Vitro EZH2 Inhibition Assay (Biochemical)
This protocol provides a general framework for assessing the inhibitory activity of GSK343

against the PRC2 complex in a cell-free system.

Compound Preparation: Prepare a 10 mM stock solution of GSK343 in 100% DMSO.

Perform a serial dilution (e.g., 11-point, 1:3 dilution) in a 384-well plate.[2]
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Assay Plate Preparation: Use acoustic dispensing to transfer approximately 100 nL of the

compound dilutions and DMSO controls to the assay plate.[2]

Enzyme and Substrate Addition: Add equal volumes of the 5-member PRC2 complex (e.g.,

10 nM final concentration) and the substrate solution (e.g., 5 µg/mL HeLa nucleosomes and

0.25 µM [3H]-SAM) to the assay plate.[2]

Incubation: Incubate the reaction plates for 1 hour at room temperature.[2]

Quenching and Detection: Quench the reaction by adding an equal volume of 0.5 mg/mL PS-

PEI Imaging Beads containing 0.1 mM unlabeled SAM. Seal the plates, adapt in the dark for

30 minutes, and acquire a 5-minute endpoint luminescence image using a suitable imager.[2]

Data Analysis: Analyze the data to determine IC50 values using appropriate software.[2]

Cell Viability Assay (e.g., MTT or CCK-8)
This protocol outlines the steps to determine the effect of GSK343 on the viability of cancer cell

lines.

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of GSK343 (e.g., 1, 10, 25,

50 µM) and a vehicle control (e.g., 0.1% DMSO) for desired time points (e.g., 24, 48, 72

hours).[8][10][13]

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the

manufacturer's instructions.

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g.,

450 nm for CCK-8) using a microplate reader.[7]

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50

value.[10]

Wound Healing (Scratch) Assay
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This assay assesses the effect of GSK343 on cell migration.

Cell Culture: Grow cells to a confluent monolayer in a multi-well plate.

Scratch Formation: Create a "wound" or scratch in the cell monolayer using a sterile pipette

tip.[7]

Compound Treatment: Replace the medium with fresh medium containing GSK343 or a

vehicle control.

Image Acquisition: Capture images of the scratch at time zero and at subsequent time points

(e.g., 24 hours).

Data Analysis: Measure the width of the scratch at different time points to quantify the extent

of cell migration and wound closure.[7]

In Vivo Studies
While initial pharmacokinetic studies in rodents suggested that GSK343 might have high

clearance, subsequent research has demonstrated its in vivo efficacy.[18]

Tumor Xenograft Models: In mice with tumor xenografts, treatment with GSK343 (e.g., 5

mg/kg) has been shown to significantly inhibit tumor growth, with a noticeable reduction in

tumor volume and weight.[9]

Sepsis Model: In a cecal ligation and perforation (CLP) mouse model of sepsis, intravenous

injection of GSK343 post-CLP resulted in rescued intestinal pathological injury, reduced

levels of inflammatory cytokines, and repressed cell apoptosis.[14]

Oral Squamous Cell Carcinoma Model: In an in vivo model of OSCC, GSK343 (5 mg/kg and

10 mg/kg) restored tongue tissue architecture and reduced tumor progression.[13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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